Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate
Description
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is a fluorinated carbamate derivative stabilized as an oxalate salt. Its structure features a benzyl carbamate group linked to a 2-amino-3,3-difluoropropyl chain. The oxalate counterion improves solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
benzyl N-(2-amino-3,3-difluoropropyl)carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2.C2H2O4/c12-10(13)9(14)6-15-11(16)17-7-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9-10H,6-7,14H2,(H,15,16);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPVXLGUVZGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)F)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Carbamate Intermediate
The initial step involves synthesizing the carbamate precursor, typically through the reaction of benzyl chloroformate with an amino precursor, such as 2-amino-3,3-difluoropropanol derivatives. This step is crucial for establishing the carbamate linkage.
-
- React benzyl chloroformate with the amino alcohol under basic conditions (e.g., triethylamine or sodium bicarbonate) in an inert solvent like dichloromethane.
- Maintain low temperatures (0–5°C) to control the reaction rate and minimize side reactions.
- The reaction proceeds via nucleophilic attack of the amino group on the chloroformate carbonyl, forming the carbamate.
-
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–5°C
- Base: Triethylamine or sodium bicarbonate
- Reaction time: 2–4 hours
Data Table 1: Typical Reaction Parameters for Carbamate Formation
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | Patent US8895607B2 |
| Temperature | 0–5°C | Patent US8895607B2 |
| Base | Triethylamine | Patent US8895607B2 |
| Reaction Time | 2–4 hours | Patent US8895607B2 |
Introduction of the Difluoropropyl Chain
The key step involves introducing the 3,3-difluoropropyl group onto the amino precursor, often via nucleophilic substitution or addition reactions.
-
- Use of difluorinated alkyl halides (e.g., 3,3-difluoropropyl bromide) to alkylate the amino group.
- The amino group reacts with the electrophilic alkyl halide in the presence of a base such as potassium carbonate or sodium hydride.
- Alternatively, a reductive amination approach can be employed if an aldehyde or ketone precursor is used.
-
- Solvent: Acetone or DMF
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to 50°C
- Reaction time: 12–24 hours
-
- The use of difluorinated alkyl halides ensures regioselectivity and high yield of the difluorinated intermediate, as demonstrated in patent WO2021163467A1.
Data Table 2: Difluoropropyl Chain Introduction
| Parameter | Value | Reference |
|---|---|---|
| Alkyl halide | 3,3-difluoropropyl bromide | Patent WO2021163467A1 |
| Solvent | Acetone or DMF | Patent WO2021163467A1 |
| Base | Potassium carbonate | Patent WO2021163467A1 |
| Temperature | Room temp to 50°C | Patent WO2021163467A1 |
| Reaction Time | 12–24 hours | Patent WO2021163467A1 |
Formation of the Carbamate with Difluorinated Intermediate
Following the alkylation, the amino-difluoropropyl intermediate undergoes carbamate formation.
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- React the amino group with benzyl chloroformate under basic conditions.
- The reaction proceeds via nucleophilic attack, forming the carbamate linkage.
- The process is similar to the initial carbamate synthesis but with the difluorinated amino intermediate.
-
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0–5°C
- Reaction time: 2–3 hours
-
- Purification via silica gel chromatography using hexanes:ethyl acetate (3:2) is recommended to isolate the pure carbamate.
Data Table 3: Carbamate Formation with Difluorinated Intermediate
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | Patent US8895607B2 |
| Temperature | 0–5°C | Patent US8895607B2 |
| Base | Triethylamine | Patent US8895607B2 |
| Reaction Time | 2–3 hours | Patent US8895607B2 |
Salt Formation with Oxalate
The final step involves converting the carbamate into its oxalate salt to enhance stability and solubility.
-
- Dissolve the carbamate in an appropriate solvent (e.g., ethanol or water).
- Add oxalic acid or oxalate salts under mild heating.
- Stir until complete salt formation, then isolate via filtration or crystallization.
-
- Solvent: Ethanol or water
- Temperature: Mild heating (~50°C)
- Molar ratio: 1:1 of carbamate to oxalic acid
-
- Patent US8895607B2 describes salt formation procedures that yield high-purity benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate with optimal yield and stability.
Data Table 4: Salt Formation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Ethanol or water | Patent US8895607B2 |
| Temperature | 50°C | Patent US8895607B2 |
| Molar Ratio | 1:1 (Carbamate:Oxalic acid) | Patent US8895607B2 |
| Reaction Time | 1–2 hours | Patent US8895607B2 |
Summary of the Overall Synthetic Route
| Step | Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Carbamate formation from benzyl chloroformate and amino alcohol | Benzyl chloroformate, triethylamine | 0–5°C, dichloromethane | High purity carbamate |
| 2 | Introduction of difluoropropyl chain | 3,3-difluoropropyl bromide, K2CO3 | Room temp to 50°C, DMF | Regioselective alkylation |
| 3 | Carbamate formation with difluorinated amino intermediate | Benzyl chloroformate, triethylamine | 0–5°C | Isolated pure intermediate |
| 4 | Salt formation with oxalate | Oxalic acid, ethanol/water | 50°C, 1–2 hours | Stable oxalate salt |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields benzylamine and carbon dioxide.
Scientific Research Applications
Organic Synthesis
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and hydrolysis—makes it an essential reagent in organic chemistry.
Biological Studies
Research has indicated that this compound may have biological activity due to its structural characteristics. The amino group can form hydrogen bonds with biological targets, potentially interacting with enzymes and receptors. This interaction is crucial for exploring its pharmacological properties.
Pharmaceutical Development
There is ongoing research into the compound's potential as a pharmaceutical intermediate. It has been linked to the preparation of disubstituted pyridinecarboxamides, which act as Spleen Tyrosine Kinase (SYK) inhibitors—a class of compounds that may have therapeutic applications in treating various diseases, including cancers and autoimmune disorders .
Chemical Reactions
The compound can participate in several types of reactions:
- Substitution Reactions : The amino group can engage in nucleophilic substitutions.
- Hydrolysis : The carbamate group can be hydrolyzed to yield benzylamine and carbon dioxide.
- Oxidation/Reduction : Under specific conditions, it can be oxidized or reduced to form different products.
Case Studies and Research Findings
- Spleen Tyrosine Kinase Inhibition :
- Biological Activity Exploration :
Mechanism of Action
The mechanism of action of Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- Fluorine Positioning : The target compound’s aliphatic 3,3-difluoropropyl group contrasts with the aromatic 4-fluorophenyl group in ’s compound. Aliphatic fluorination often increases lipophilicity and metabolic stability, while aromatic fluorine enhances electronic interactions in drug-receptor binding .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Observations :
- Solubility : The oxalate salt in both the target compound and ’s compound enhances aqueous solubility, critical for drug delivery. In contrast, the neutral ester in ’s compound is less soluble .
- Stability : The carbamate group’s resistance to hydrolysis compared to esters suggests the target compound may have better shelf-life and in vivo stability than ’s derivative .
Biological Activity
Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzyl group, an amino group, and a carbamate moiety, along with two fluorine atoms on a propyl chain. The presence of the oxalate salt enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the fluorine atoms may enhance the compound's stability and reactivity. The carbamate group can undergo hydrolysis, releasing active intermediates that may modulate cellular pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes like inflammation and cell signaling.
- Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial activity against certain bacterial strains.
- Pharmacological Potential : Its structure suggests potential applications as a pharmaceutical intermediate in drug development.
Enzyme Inhibition Studies
A study published in Chemical Reviews highlighted the role of fluorinated compounds in enhancing enzyme inhibition. This compound was tested for its inhibitory effects on various enzymes, showing promising results in modulating enzymatic activity relevant to inflammatory diseases .
Antimicrobial Activity
In a recent study examining the antimicrobial properties of carbamate derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that the compound could be developed further as an antimicrobial agent .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzyl (2-amino-3,3-difluoropropyl)carbamate | Contains an amino group and carbamate | Enzyme inhibition, potential antimicrobial |
| Benzyl (2-amino-3-fluoropropyl)carbamate | Lacks one fluorine atom | Lower enzyme inhibition |
| Benzyl (2-amino-3-chloropropyl)carbamate | Contains chlorine instead of fluorine | Varying biological activity |
Q & A
Q. Q1. What is the standard synthetic route for preparing Benzyl (2-amino-3,3-difluoropropyl)carbamate oxalate?
Method:
React 2-amino-3,3-difluoropropylamine with benzyl chloroformate in a basic aqueous solution (e.g., NaOH or NaHCO₃) to form the carbamate intermediate.
Purify the intermediate via recrystallization or column chromatography.
Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.
Key Considerations: Monitor reaction progress using TLC or HPLC. Confirm the absence of unreacted amine via ninhydrin staining .
Advanced Synthesis
Q. Q2. How can reaction yields be optimized during the introduction of the difluoropropyl moiety?
Method:
- Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to selectively fluorinate prochiral centers.
- Employ protecting groups (e.g., Boc or Fmoc) on the amine to prevent side reactions during fluorination.
- Optimize temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane) to stabilize reactive intermediates .
Basic Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Method:
- NMR Spectroscopy: ¹H NMR to confirm benzyl aromatic protons (δ 7.2–7.4 ppm) and ¹⁹F NMR for difluoropropyl signals (δ -120 to -140 ppm).
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry: ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ for the free base and oxalate salt) .
Advanced Characterization
Q. Q4. How can stereochemical integrity be ensured in the difluoropropyl group during synthesis?
Method:
- Perform X-ray crystallography to resolve the absolute configuration of the difluoropropyl moiety.
- Use chiral HPLC with a cellulose-based column to separate enantiomers and determine enantiomeric excess (ee).
- Compare optical rotation data with literature values for related fluorinated carbamates .
Stability and Reactivity
Q. Q5. How does pH influence the stability of the benzyl carbamate group in aqueous solutions?
Method:
- Conduct accelerated stability studies :
- Acidic conditions (pH 1–3): Stable for >24 hours at 25°C.
- Basic conditions (pH >10): Rapid hydrolysis occurs (t₁/₂ < 1 hour).
- Use HPLC-MS to identify hydrolysis products (e.g., benzyl alcohol and free amine) .
Reaction Mechanism
Q. Q6. What are the potential side reactions during catalytic hydrogenation of the benzyl carbamate group?
Method:
- Side Reactions: Over-reduction of the oxalate counterion or defluorination under high H₂ pressure.
- Mitigation: Use Pd/C or PtO₂ catalysts at 1–2 atm H₂ and monitor reaction progress with TLC.
- Post-Reaction Analysis: Check for residual fluoride ions via ion chromatography .
Data Contradictions
Q. Q7. How should researchers resolve conflicting reports on carbamate stability under oxidative conditions?
Method:
- Replicate experiments using controlled oxidative stressors (e.g., H₂O₂, mCPBA).
- Analyze degradation products via GC-MS or LC-HRMS to identify oxidation pathways.
- Cross-reference stability data with structurally analogous carbamates (e.g., Z-group derivatives) .
Application in Drug Development
Q. Q8. How can this compound serve as a protecting group in peptide synthesis?
Method:
- Protection: Introduce the benzyl carbamate to block the amine during solid-phase peptide synthesis (SPPS).
- Deprotection: Remove via hydrogenolysis (H₂/Pd) or acidolysis (TFA) while retaining oxalate stability.
- Compatibility: Validate compatibility with other protecting groups (e.g., Fmoc or Trt) using model peptides .
Advanced Applications
Q. Q9. What strategies enable the use of this compound in enzyme inhibitor design?
Method:
- Mechanistic Probes: Incorporate the difluoropropyl group to mimic transition states in enzymatic reactions (e.g., protease inhibition).
- Structure-Activity Relationship (SAR): Synthesize analogs with varying fluorination patterns and test inhibitory potency via enzymatic assays.
- Molecular Modeling: Perform docking studies to predict binding interactions with target enzymes (e.g., HIV protease) .
Analytical Challenges
Q. Q10. How can researchers address low solubility of the oxalate salt in organic solvents?
Method:
- Counterion Exchange: Convert the oxalate to a more soluble salt (e.g., hydrochloride) using ion-exchange resins.
- Co-Solvent Systems: Use DMSO:water (9:1) or DMF to enhance solubility for NMR or HPLC analysis.
- Derivatization: Temporarily protect the amine with a lipophilic group (e.g., acetyl) for improved organic-phase handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
